molecular formula C11H11BrN2O2 B13044316 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

Cat. No.: B13044316
M. Wt: 283.12 g/mol
InChI Key: LGLONARWOPPPLX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves several steps. One common method includes the reaction of 6-bromo-3-hydroxypicolinonitrile with tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The bromine atom and the picolinonitrile group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl ether moiety can enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

6-bromo-3-(oxan-4-yloxy)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11BrN2O2/c12-11-2-1-10(9(7-13)14-11)16-8-3-5-15-6-4-8/h1-2,8H,3-6H2

InChI Key

LGLONARWOPPPLX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(N=C(C=C2)Br)C#N

Origin of Product

United States

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